Cas no 1281069-94-0 (N-(cyanomethyl)-N-methyl-1-phenyl-1H-pyrazole-3-carboxamide)

N-(cyanomethyl)-N-methyl-1-phenyl-1H-pyrazole-3-carboxamide is a specialized pyrazole-based carboxamide derivative with potential applications in agrochemical and pharmaceutical research. Its structural features, including the cyanomethyl and N-methyl substituents, contribute to its reactivity and binding affinity, making it a valuable intermediate in synthetic chemistry. The phenyl and pyrazole moieties enhance its stability and potential for further functionalization. This compound is particularly useful in the development of novel active ingredients due to its modular design, which allows for precise modifications to optimize biological activity. High-purity grades are available to ensure consistent performance in research and industrial applications.
N-(cyanomethyl)-N-methyl-1-phenyl-1H-pyrazole-3-carboxamide structure
1281069-94-0 structure
Product name:N-(cyanomethyl)-N-methyl-1-phenyl-1H-pyrazole-3-carboxamide
CAS No:1281069-94-0
MF:C13H12N4O
MW:240.260581970215
CID:5880785
PubChem ID:53549390

N-(cyanomethyl)-N-methyl-1-phenyl-1H-pyrazole-3-carboxamide Chemical and Physical Properties

Names and Identifiers

    • EN300-26680401
    • 1281069-94-0
    • N-(cyanomethyl)-N-methyl-1-phenyl-1H-pyrazole-3-carboxamide
    • Z1000011682
    • N-(cyanomethyl)-N-methyl-1-phenylpyrazole-3-carboxamide
    • AKOS032971398
    • Inchi: 1S/C13H12N4O/c1-16(10-8-14)13(18)12-7-9-17(15-12)11-5-3-2-4-6-11/h2-7,9H,10H2,1H3
    • InChI Key: UDJCTVIHWKOCQB-UHFFFAOYSA-N
    • SMILES: O=C(C1C=CN(C2C=CC=CC=2)N=1)N(C)CC#N

Computed Properties

  • Exact Mass: 240.10111102g/mol
  • Monoisotopic Mass: 240.10111102g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 3
  • Complexity: 342
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 61.9Ų

N-(cyanomethyl)-N-methyl-1-phenyl-1H-pyrazole-3-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26680401-10.0g
N-(cyanomethyl)-N-methyl-1-phenyl-1H-pyrazole-3-carboxamide
1281069-94-0 95.0%
10.0g
$2701.0 2025-03-20
Enamine
EN300-26680401-0.1g
N-(cyanomethyl)-N-methyl-1-phenyl-1H-pyrazole-3-carboxamide
1281069-94-0 95.0%
0.1g
$553.0 2025-03-20
Enamine
EN300-26680401-2.5g
N-(cyanomethyl)-N-methyl-1-phenyl-1H-pyrazole-3-carboxamide
1281069-94-0 95.0%
2.5g
$1230.0 2025-03-20
Enamine
EN300-26680401-1.0g
N-(cyanomethyl)-N-methyl-1-phenyl-1H-pyrazole-3-carboxamide
1281069-94-0 95.0%
1.0g
$628.0 2025-03-20
Enamine
EN300-26680401-5.0g
N-(cyanomethyl)-N-methyl-1-phenyl-1H-pyrazole-3-carboxamide
1281069-94-0 95.0%
5.0g
$1821.0 2025-03-20
Enamine
EN300-26680401-0.05g
N-(cyanomethyl)-N-methyl-1-phenyl-1H-pyrazole-3-carboxamide
1281069-94-0 95.0%
0.05g
$528.0 2025-03-20
Enamine
EN300-26680401-0.25g
N-(cyanomethyl)-N-methyl-1-phenyl-1H-pyrazole-3-carboxamide
1281069-94-0 95.0%
0.25g
$579.0 2025-03-20
Enamine
EN300-26680401-0.5g
N-(cyanomethyl)-N-methyl-1-phenyl-1H-pyrazole-3-carboxamide
1281069-94-0 95.0%
0.5g
$603.0 2025-03-20

Additional information on N-(cyanomethyl)-N-methyl-1-phenyl-1H-pyrazole-3-carboxamide

Comprehensive Overview of N-(cyanomethyl)-N-methyl-1-phenyl-1H-pyrazole-3-carboxamide (CAS No. 1281069-94-0)

N-(cyanomethyl)-N-methyl-1-phenyl-1H-pyrazole-3-carboxamide (CAS No. 1281069-94-0) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This molecule features a unique pyrazole core, which is known for its versatility in drug design and material science. The presence of a cyanomethyl group and a phenyl ring in its structure enhances its potential for diverse applications, particularly in the development of novel bioactive agents. Researchers are increasingly exploring its role in modulating enzymatic activity and receptor interactions, making it a subject of interest in modern medicinal chemistry.

The compound's carboxamide functionality is a critical feature that contributes to its stability and binding affinity. Recent studies highlight its potential as a scaffold for designing inhibitors targeting specific metabolic pathways. For instance, its structural similarity to known kinase inhibitors has prompted investigations into its efficacy in cancer therapy and inflammatory diseases. Additionally, the N-methyl substitution offers improved pharmacokinetic properties, such as enhanced membrane permeability and metabolic resistance, which are highly sought after in drug discovery.

In the agrochemical sector, N-(cyanomethyl)-N-methyl-1-phenyl-1H-pyrazole-3-carboxamide has shown promise as a precursor for pesticide formulations. Its ability to interfere with pest-specific enzymes without affecting non-target organisms aligns with the growing demand for eco-friendly and sustainable solutions. This aligns with global trends emphasizing green chemistry and reduced environmental impact. Farmers and researchers alike are exploring its potential to replace traditional, less selective compounds, addressing concerns about residue accumulation and biodiversity loss.

Synthetic accessibility is another advantage of this compound. Advances in heterocyclic chemistry have streamlined its production, enabling cost-effective scaling for industrial applications. Optimized protocols now allow for high yields and purity, meeting the stringent requirements of GMP (Good Manufacturing Practice) standards. This has further fueled its adoption in both academic and commercial settings, where reproducibility and quality control are paramount.

From a market perspective, the demand for N-(cyanomethyl)-N-methyl-1-phenyl-1H-pyrazole-3-carboxamide is expected to rise, driven by its dual utility in pharmaceuticals and agrochemicals. Patent filings and clinical trial registries reflect growing interest, particularly in Asia and North America. Investors are closely monitoring its development, as it represents a convergence of innovation and sustainability—two key drivers of the modern chemical industry.

For researchers seeking detailed spectroscopic data or synthetic routes, this compound's well-documented profile in peer-reviewed journals provides a robust foundation. Its NMR and HPLC characteristics are particularly well-characterized, facilitating rapid identification and quality assessment. Collaborative efforts between academia and industry continue to expand its applications, ensuring its relevance in cutting-edge scientific endeavors.

In summary, N-(cyanomethyl)-N-methyl-1-phenyl-1H-pyrazole-3-carboxamide (CAS No. 1281069-94-0) exemplifies the intersection of molecular innovation and practical utility. Its multifaceted applications, coupled with its synthetic feasibility, position it as a valuable asset in addressing contemporary challenges in health and agriculture. As research progresses, its role in shaping future technologies is likely to expand, offering new opportunities for scientific and industrial advancement.

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